1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline moiety, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-4-methylbenzaldehyde with 6-fluoro-3-phenyl-1H-pyrazole-4-carboxylic acid under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the final pyrazoloquinoline product .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of different solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cell proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse pharmacological properties.
Fluoroquinolines: These compounds have a fluorine atom in the quinoline ring and are widely used as antimicrobial agents.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinctive chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-10-11-16(12-19(14)24)28-23-17-8-5-9-20(25)22(17)26-13-18(23)21(27-28)15-6-3-2-4-7-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGUSLZCMAHMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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